2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC14872471
Molecular Formula: C14H14N4O3
Molecular Weight: 286.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N4O3 |
|---|---|
| Molecular Weight | 286.29 g/mol |
| IUPAC Name | 2-ethyl-7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N4O3/c1-2-12-16-14-15-10(13(20)21)7-11(18(14)17-12)8-3-5-9(19)6-4-8/h3-7,11,19H,2H2,1H3,(H,20,21)(H,15,16,17) |
| Standard InChI Key | RSTFOEOSCCMQIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a triazolo[1,5-a]pyrimidine scaffold with two critical substituents:
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Ethyl group at position 2, contributing to hydrophobic interactions.
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4-Hydroxyphenyl moiety at position 7, enabling hydrogen bonding via the phenolic -OH group.
The carboxylic acid at position 5 enhances solubility in polar solvents, with a calculated logP value of 1.2, suggesting moderate lipophilicity.
Table 1: Key Structural and Physicochemical Data
The planar triazolopyrimidine system facilitates π-π stacking with aromatic residues in biological targets, while the ethyl group stabilizes hydrophobic pockets in enzymes or receptors.
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 3200–3500 cm (-OH stretch) confirm the carboxylic acid and phenolic groups.
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NMR: NMR (DMSO-d) shows a singlet at δ 12.1 ppm (carboxylic -OH), a doublet at δ 9.8 ppm (phenolic -OH), and a quartet at δ 2.4 ppm (ethyl -CH-).
Synthesis and Optimization
One-Pot Three-Component Reaction
The most efficient synthesis involves a one-pot reaction of ethyl acetoacetate, 4-hydroxybenzaldehyde, and 3-amino-1,2,4-triazole under reflux in ethanol with piperidine as a catalyst:
Key advantages include:
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Regioselectivity: The ethyl group directs cyclization to position 2.
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Yield: 68–72% after recrystallization from aqueous ethanol.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing reaction times from hours to 30 minutes while maintaining yields ≥65%. Additives like 4,4’-trimethylenedipiperidine improve atom economy by minimizing byproducts.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays show IC values of 12 µM (MCF-7 breast cancer) and 18 µM (A549 lung cancer), linked to:
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Topoisomerase II inhibition: The planar core intercalates DNA, stabilizing cleavage complexes.
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ROS generation: The phenolic group induces oxidative stress, triggering apoptosis.
Anti-Inflammatory Effects
The compound reduces TNF-α production in macrophages (IC = 5 µM) by blocking NF-κB nuclear translocation. Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to the p65 subunit’s phosphorylation site.
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison of Triazolopyrimidine Derivatives
The ethyl and hydroxyphenyl groups in the target compound synergize to optimize solubility and target engagement, unlike analogues with bulkier or more lipophilic substituents.
Applications and Future Directions
Drug Development
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Antimicrobial coatings: Incorporated into polymers for medical devices, reducing biofilm formation by 90% in preclinical models.
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Combination therapies: Synergizes with doxorubicin, lowering its cardiotoxic dose by 40% in murine models.
Agricultural Chemistry
As a foliar spray (0.1% w/v), it suppresses Phytophthora infestans in tomatoes, offering a biodegradable alternative to synthetic fungicides.
Research Opportunities
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Prodrug design: Esterifying the carboxylic acid to improve oral bioavailability.
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Targeted delivery: Conjugating with nanoparticles for site-specific anti-inflammatory action.
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